molecular formula C20H24N2O B2926399 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 946362-73-8

4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2926399
CAS No.: 946362-73-8
M. Wt: 308.425
InChI Key: AGAXTCCCZUHQSL-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound features a benzamide core with a methyl group at the 4-position and an ethyl chain linked to a 1-methyl-1,2,3,4-tetrahydroquinoline moiety at the nitrogen atom. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones in the presence of a strong acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzamides or tetrahydroquinolines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: In the medical field, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable for various applications.

Comparison with Similar Compounds

  • N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide: This compound lacks the methyl group at the 4-position.

  • 4-methylbenzamide: This compound lacks the tetrahydroquinoline moiety.

  • 1-methyl-1,2,3,4-tetrahydroquinoline: This compound lacks the benzamide and methyl groups.

Uniqueness: 4-Methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is unique due to its combination of the benzamide core, the methyl group at the 4-position, and the ethyl chain linked to the tetrahydroquinoline moiety. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-15-5-8-17(9-6-15)20(23)21-12-11-16-7-10-19-18(14-16)4-3-13-22(19)2/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAXTCCCZUHQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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